molecular formula C21H22N2O3 B11327321 N-(8-butoxyquinolin-5-yl)-2-phenoxyacetamide

N-(8-butoxyquinolin-5-yl)-2-phenoxyacetamide

Cat. No.: B11327321
M. Wt: 350.4 g/mol
InChI Key: FKMSPUPJTJUDSV-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-2-phenoxyacetamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a butoxy group at the 8th position and a phenoxyacetamide group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Butoxy Group: The butoxy group can be introduced through an alkylation reaction using butyl bromide and a suitable base like potassium carbonate.

    Attachment of the Phenoxyacetamide Group: The phenoxyacetamide group can be attached through an acylation reaction using phenoxyacetyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-2-phenoxyacetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or the amide group.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where the butoxy or phenoxy groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Nucleophiles like amines, alcohols, and thiols, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or amides.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-2-phenoxyacetamide: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its quinoline core.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for drug discovery and development.

    Industrial Applications: It may be used as an intermediate in the production of other quinoline-based compounds with industrial significance.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit enzymes like topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells. The butoxy and phenoxyacetamide groups may enhance the compound’s lipophilicity and cellular uptake, increasing its bioavailability and potency.

Comparison with Similar Compounds

N-(8-butoxyquinolin-5-yl)-2-phenoxyacetamide: can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

    Quinoline-based Kinase Inhibitors: Compounds with kinase inhibitory activity used in cancer therapy.

The uniqueness of This compound lies in its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-2-phenoxyacetamide

InChI

InChI=1S/C21H22N2O3/c1-2-3-14-25-19-12-11-18(17-10-7-13-22-21(17)19)23-20(24)15-26-16-8-5-4-6-9-16/h4-13H,2-3,14-15H2,1H3,(H,23,24)

InChI Key

FKMSPUPJTJUDSV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=CC=C3)C=CC=N2

Origin of Product

United States

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